Evogliptin Evogliptin Evogliptin has been used in trials studying the treatment and screening of Osteoporosis, Renal Impairment, Type 2 Diabetes Mellitus, Diabetes Mellitis Type 2, and Diabetes Mellitus, Type 2.
Brand Name: Vulcanchem
CAS No.: 1222102-29-5
VCID: VC1948509
InChI: InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1
SMILES: CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N
Molecular Formula: C19H26F3N3O3
Molecular Weight: 401.4 g/mol

Evogliptin

CAS No.: 1222102-29-5

Cat. No.: VC1948509

Molecular Formula: C19H26F3N3O3

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

Evogliptin - 1222102-29-5

Specification

CAS No. 1222102-29-5
Molecular Formula C19H26F3N3O3
Molecular Weight 401.4 g/mol
IUPAC Name (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one
Standard InChI InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1
Standard InChI Key LCDDAGSJHKEABN-MLGOLLRUSA-N
Isomeric SMILES CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N
SMILES CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N
Canonical SMILES CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N

Introduction

Chemical Structure and Properties

Evogliptin, also known by its chemical name (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one, is a novel DPP-4 inhibitor with the molecular formula C19H26F3N3O3 . It has a molecular weight of 401.42 and is characterized by the presence of a trifluorophenyl group, which contributes to its high selectivity for the DPP-4 enzyme .

Key physicochemical properties of evogliptin include:

PropertyValue
CAS Number1222102-29-5
Molecular FormulaC19H26F3N3O3
Molecular Weight401.42
Boiling Point571.5±50.0 °C (Predicted)
Density1.234±0.06 g/cm3 (Predicted)
pKa14.09±0.40 (Predicted)
ATC CodeA10BH07

The chemical structure of evogliptin includes a piperazinone ring system with a trifluorophenyl substituent, which contributes to its high potency and selectivity for DPP-4 inhibition .

Mechanism of Action

Evogliptin exerts its antidiabetic effects through potent and selective inhibition of DPP-4, an enzyme responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) . By inhibiting DPP-4, evogliptin increases the concentration of endogenous incretin hormones, which subsequently promotes insulin secretion in a glucose-dependent manner, thereby regulating blood glucose levels .

The mechanism of action involves:

Besides its primary effect on glycemic control, evogliptin has demonstrated additional beneficial effects on arterial inflammation and atherosclerosis, suggesting a multifaceted therapeutic potential beyond diabetes management .

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

Evogliptin is an orally administered medication that is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system . Unlike some other DPP-4 inhibitors, evogliptin can bypass renal metabolization, which may offer advantages in patients with impaired kidney function .

Drug Interactions

A significant drug interaction has been documented between evogliptin and rifampicin, a potent inducer of CYP3A4. A study investigating this interaction revealed that co-administration of rifampicin decreased the area under the plasma drug concentration-time curve (AUC0-96h) of evogliptin by 61.8% without significantly affecting the maximum concentration (Cmax) .

The reference and test values for key pharmacokinetic parameters were:

ParameterWithout RifampicinWith Rifampicin
Cmax4.70 ng/mL4.86 ng/mL
AUC0-96h153.97 ng·h/mL58.83 ng·h/mL

This suggests that the mechanism underlying the decreased AUC0-96h is thought to be the induction of cytochrome P450 (CYP), especially CYP3A4, by rifampicin . Based on these findings, evogliptin dosing should be carefully considered when co-administered with CYP3A inducers.

Effect of Renal Impairment

A population pharmacokinetic and pharmacodynamic model for evogliptin in patients with varying degrees of renal disease, including end-stage renal disease on hemodialysis, has been developed . This model identified blood amylase and triglyceride as significant covariates affecting the relative bioavailability of evogliptin.

The study provided evidence of significant inhibition of the first-pass effect of evogliptin in patients with renal impairment, suggesting that uremia, a condition characterized by the retention of uremic toxins due to impaired renal function, may affect drug metabolism mediated by CYP3A4 enzymes .

Clinical Efficacy

Monotherapy Studies

Clinical trials have demonstrated the efficacy of evogliptin as a monotherapy for type 2 diabetes. In these studies, evogliptin has shown significant reductions in glycated hemoglobin (HbA1c) levels compared to placebo, with a favorable safety profile .

Comparative Studies with Other DPP-4 Inhibitors

Evogliptin has been compared with other DPP-4 inhibitors, notably linagliptin and sitagliptin, in various clinical trials.

Comparison with Linagliptin

A 12-week, multicenter, randomized, double-blind, active-controlled study with a 12-week open-label extension compared evogliptin 5 mg with linagliptin 5 mg in 207 patients with type 2 diabetes who had HbA1c levels of 7.0%-10.0% . The results demonstrated:

ParameterEvogliptin (n=102)Linagliptin (n=105)Between-Group Difference (95% CI)
Mean Change in HbA1c at Week 12-0.85%-0.75%-0.10% (-0.32 to 0.11)
Mean Change in MAGE*-24.6 mg/dL-16.7 mg/dLNot statistically significant
Patients Achieving HbA1c <7% at Week 2480.2% (evogliptin/evogliptin group)Not reportedNot applicable

*MAGE: Mean Amplitude of Glycemic Excursion

The between-group difference in HbA1c reduction was -0.10% (95% CI: -0.32 to 0.11), demonstrating non-inferiority based on a predefined non-inferiority margin of 0.4% . After 24 weeks of treatment in the open-label extension phase, evogliptin reduced HbA1c by 0.94% from baseline .

Comparison with Sitagliptin

Meta-analysis results have shown that evogliptin was non-inferior to sitagliptin/linagliptin with a mean difference of 0.062 (95% CI: -0.092 to 0.215) . Additionally, evogliptin at a dose of 5 mg could achieve the HbA1c-lowering effect comparable to 100 mg sitagliptin .

In terms of body weight effects, evogliptin resulted in a body weight reduction of -0.29 ± 2.2 kg compared to -0.33 ± 2.1 kg for sitagliptin at 24 weeks of administration .

Evogliptin as Add-on to Dapagliflozin and Metformin

A multicenter randomized placebo-controlled phase 3 trial investigated the long-term efficacy and safety of evogliptin add-on therapy in patients with type 2 diabetes mellitus who were inadequately controlled on dapagliflozin and metformin (DAPA/MET) combination therapy .

In this study, 283 patients with HbA1c levels of 7.0% to 10.5% who were previously on DAPA 10 mg plus MET (≥1,000 mg) were randomly assigned to receive either evogliptin 5 mg once daily or placebo. The primary endpoint was the difference in HbA1c from baseline at week 24, with exploratory endpoints including efficacy and safety over 52 weeks .

The results demonstrated:

ParameterEvogliptin + DAPA/METPlacebo + DAPA/METDifference (95% CI)P Value
LS Mean Change in HbA1c at Week 24-0.65%*Not reported-0.65% (-0.79 to -0.51)<0.0001
LS Mean Change in HbA1c at Week 52-0.55%*Not reported-0.55% (-0.71 to -0.39)<0.0001
Patients Achieving HbA1c <7% at Week 5232.14%8.51%OR: 5.62<0.0001

*Values represent the difference from placebo

Evogliptin also significantly reduced fasting glucose levels and mean daily glucose levels, with improvement in homeostatic model assessment of β-cell function (LS mean difference, 9.04; 95% CI, 1.86 to 16.21; P=0.0138) .

Adverse EventPlacebo (n=141)Evogliptin (n=141)P Value
Treatment-Emergent Adverse Events (24 weeks)32 (22.70%)39 (27.66%)0.4105
Treatment-Emergent Adverse Events (52 weeks)48 (34.04%)50 (35.46%)0.9005
Adverse Drug Reactions (24 weeks)4 (2.84%)3 (2.13%)1.0000
Adverse Drug Reactions (52 weeks)4 (2.84%)4 (2.84%)1.0000
Serious Adverse Events (24 weeks)6 (4.26%)5 (3.55%)1.0000
Serious Adverse Events (52 weeks)7 (4.96%)8 (5.67%)1.0000
Serious Adverse Drug Reactions (24 weeks)00-

Synthesis and Manufacturing

Several patents and studies have described methods for the synthesis of evogliptin. One approach involves using 2,4,5-trifluorophenylacetic acid as a starting material, which undergoes a series of reactions including condensation with isopropyl malonate, followed by additional steps to form the final compound .

Another patented method describes the application of asymmetric hydrogenation reactions in evogliptin synthesis, starting with compounds of specific formulas (2) and (3), which are converted through a multi-step process involving oxalyl chloride and triethylamine .

These synthetic routes aim to achieve high yield, good product quality, and cost-effective manufacturing processes for commercial production of evogliptin.

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